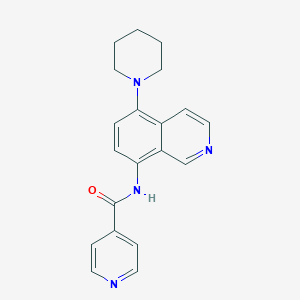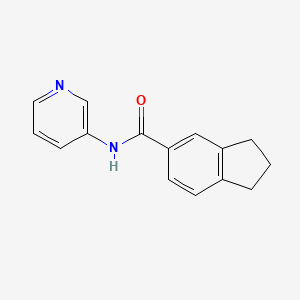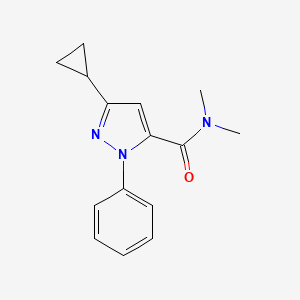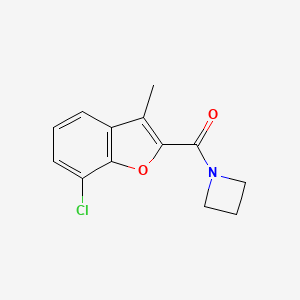
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide, commonly known as PIP4Kγi, is a small molecule inhibitor that targets the PIP4Kγ enzyme. This enzyme plays a crucial role in the regulation of cellular signaling pathways and has been implicated in various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
PIP4Kγi has been extensively studied for its potential therapeutic applications. In cancer research, PIP4Kγi has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to sensitize cancer cells to chemotherapy and radiotherapy. In addition, PIP4Kγi has been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
PIP4Kγi targets the PIP4Kγ enzyme, which is involved in the regulation of phosphoinositide signaling pathways. By inhibiting this enzyme, PIP4Kγi disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule. This disruption leads to downstream effects on various cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and Physiological Effects:
Studies have shown that PIP4Kγi can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, PIP4Kγi has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PIP4Kγi is its specificity for the PIP4Kγ enzyme, which minimizes off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
Future research on PIP4Kγi could focus on several areas. First, the development of more potent and selective inhibitors could improve the compound's therapeutic potential. Second, the use of PIP4Kγi in combination with other therapies, such as chemotherapy and immunotherapy, could enhance its efficacy. Finally, the investigation of PIP4Kγi in other disease models, such as neurodegenerative diseases and viral infections, could expand its potential applications.
Conclusion:
PIP4Kγi is a small molecule inhibitor that targets the PIP4Kγ enzyme and has potential therapeutic applications in cancer and inflammatory diseases. The compound's mechanism of action involves the disruption of phosphoinositide signaling pathways, leading to downstream effects on cellular processes. While PIP4Kγi has advantages such as specificity and low off-target effects, its limited solubility and short half-life may limit its use in certain experiments. Future research could focus on developing more potent and selective inhibitors, investigating the use of PIP4Kγi in combination with other therapies, and exploring its potential applications in other disease models.
Métodos De Síntesis
The synthesis of PIP4Kγi has been reported in several studies. One of the most common methods involves the reaction of 8-bromoisoquinoline with 1-(piperidin-1-yl)pyridin-4-amine in the presence of a palladium catalyst. This reaction yields N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide as the final product. The purity of the compound can be improved by recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(15-6-9-21-10-7-15)23-18-4-5-19(24-12-2-1-3-13-24)16-8-11-22-14-17(16)18/h4-11,14H,1-3,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMGSRBEHOYHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)


![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)


![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)